molecular formula C21H36O5 B14507497 4-[6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4.4]nonan-7-yl]-1-[(propan-2-yl)oxy]but-3-en-2-one CAS No. 63611-44-9

4-[6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4.4]nonan-7-yl]-1-[(propan-2-yl)oxy]but-3-en-2-one

Cat. No.: B14507497
CAS No.: 63611-44-9
M. Wt: 368.5 g/mol
InChI Key: QAXVHMJTDKPGTE-UHFFFAOYSA-N
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Description

4-[6-(7-Hydroxyheptyl)-1,4-dioxaspiro[44]nonan-7-yl]-1-[(propan-2-yl)oxy]but-3-en-2-one is a complex organic compound with a unique structure that includes a spirocyclic system and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4.4]nonan-7-yl]-1-[(propan-2-yl)oxy]but-3-en-2-one involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic system and the introduction of the hydroxyheptyl and propan-2-yl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4.4]nonan-7-yl]-1-[(propan-2-yl)oxy]but-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the butenone moiety can be reduced to form a saturated compound.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the double bond can produce a saturated alcohol.

Scientific Research Applications

4-[6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.

    Medicine: It could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-[6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4.4]nonan-7-yl]-1-[(propan-2-yl)oxy]but-3-en-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4.4]nonan-7-yl]-1-[(propan-2-yl)oxy]but-3-en-2-one include:

  • 1,6-Dioxaspiro[4.4]nonane-2,7-dione
  • 4,4-Dihydroxypimelic acid dilactone
  • Spirodilactone

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and its spirocyclic structure. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

63611-44-9

Molecular Formula

C21H36O5

Molecular Weight

368.5 g/mol

IUPAC Name

4-[9-(7-hydroxyheptyl)-1,4-dioxaspiro[4.4]nonan-8-yl]-1-propan-2-yloxybut-3-en-2-one

InChI

InChI=1S/C21H36O5/c1-17(2)24-16-19(23)10-9-18-11-12-21(25-14-15-26-21)20(18)8-6-4-3-5-7-13-22/h9-10,17-18,20,22H,3-8,11-16H2,1-2H3

InChI Key

QAXVHMJTDKPGTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(=O)C=CC1CCC2(C1CCCCCCCO)OCCO2

Origin of Product

United States

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